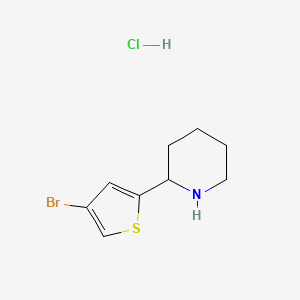

2-(4-Bromothiophen-2-yl)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromothiophen-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C9H13BrClNS It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)piperidine hydrochloride typically involves the reaction of 4-bromothiophene with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed to modify the compound’s structure.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, as well as other catalysts and solvents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted piperidine derivatives .

Scientific Research Applications

Structure and Composition

- IUPAC Name : 2-(4-Bromothiophen-2-yl)piperidine hydrochloride

- Molecular Formula : C12H16BrClN2O2S

- Molecular Weight : 335.68 g/mol

- CAS Number : 869884-00-4

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its bromothiophene moiety can participate in various chemical reactions, allowing for the development of more complex molecules. The compound can be utilized in:

- Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.

- Functional group transformations : Enabling the introduction of different functional groups to synthesize derivatives.

Pharmacological Research

The compound has garnered attention for its potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. Research indicates that it may exhibit:

-

Dopamine Transporter Inhibition : Studies show that structurally similar compounds can inhibit dopamine reuptake, suggesting potential applications in treating disorders such as ADHD and depression.

- Case Study : A related piperidine derivative demonstrated an IC50 value indicating strong binding affinity for dopamine transporters, supporting its use as a therapeutic agent.

- Serotonin Receptor Modulation : The compound may also influence serotonin pathways, which are critical in mood regulation.

Material Science

The unique properties of this compound make it suitable for developing advanced materials. Its application includes:

-

Conductive Polymers : The incorporation of bromothiophene units can enhance the electrical conductivity of polymer matrices.

- Case Study : Research has shown that polymers containing thiophene derivatives exhibit improved charge transport properties, making them ideal for electronic applications.

Biological Studies

The compound may serve as a ligand in biological assays to study receptor-ligand interactions, aiding in understanding various biological mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

- 2-(4-Chlorothiophen-2-yl)piperidine hydrochloride

- 2-(4-Fluorothiophen-2-yl)piperidine hydrochloride

- 2-(4-Methylthiophen-2-yl)piperidine hydrochloride

Uniqueness

2-(4-Bromothiophen-2-yl)piperidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications .

Biological Activity

2-(4-Bromothiophen-2-yl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-bromothiophen-2-yl group. The presence of bromine and sulfur in the thiophene moiety contributes to its unique chemical properties, influencing its biological interactions.

The primary mechanism of action for this compound involves its interaction with various neurotransmitter receptors, particularly dopamine receptors. This compound acts as a dopamine receptor antagonist, which is significant in treating psychotic disorders such as schizophrenia.

Biochemical Pathways

The compound influences dopaminergic pathways, which are crucial for mood regulation and the reward system. Its antagonistic effect on dopamine receptors can lead to reduced symptoms of psychosis by modulating neurotransmitter release and receptor activity .

Anticancer Activity

Recent studies have shown that derivatives containing thiophene rings exhibit notable anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The IC50 values for these compounds typically range from low micromolar to submicromolar concentrations, indicating potent activity against cancer cells .

Antimicrobial Activity

Research indicates that compounds with a piperidine nucleus possess antimicrobial properties. The synthesized derivatives have been evaluated for their antibacterial activity against various strains, showing promising results with minimum inhibitory concentration (MIC) values suggesting effective inhibition of bacterial growth .

Study on Anticancer Effects

In a study evaluating the anticancer effects of piperidine derivatives, this compound was found to induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane depolarization and activation of caspases . The findings support its potential as a therapeutic agent in cancer treatment.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 5.0 | Apoptosis induction |

| Similar Derivative | AGS | 3.5 | Mitochondrial depolarization |

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of piperidine derivatives highlighted that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential candidates for developing new antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable lipophilicity, which enhances its absorption and distribution within biological systems. Studies suggest that the compound is well-distributed in human tissues, impacting its overall efficacy and safety profile.

Properties

IUPAC Name |

2-(4-bromothiophen-2-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNS.ClH/c10-7-5-9(12-6-7)8-3-1-2-4-11-8;/h5-6,8,11H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNXIIPMDKSEAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CS2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.